Boc-lys(Z)-pna

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

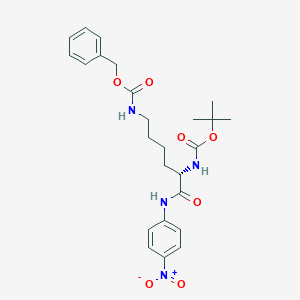

benzyl N-[(5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(4-nitroanilino)-6-oxohexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O7/c1-25(2,3)36-24(32)28-21(22(30)27-19-12-14-20(15-13-19)29(33)34)11-7-8-16-26-23(31)35-17-18-9-5-4-6-10-18/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,31)(H,27,30)(H,28,32)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLJZTUHLDXXAK-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Structure and Application of Boc-Lys(Z)-pNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-tert-Butyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine p-nitroanilide, commonly abbreviated as Boc-Lys(Z)-pNA, is a synthetic chromogenic substrate pivotal in the fields of biochemistry and drug discovery. Its unique chemical architecture, featuring orthogonal protecting groups and a chromogenic leaving group, makes it a valuable tool for the characterization of proteases, particularly those with trypsin-like activity. This technical guide provides an in-depth analysis of the structure of this compound, detailed experimental protocols for its synthesis and use in enzymatic assays, and a summary of its key quantitative data.

Core Structure and Chemical Properties

This compound is a derivative of the amino acid L-lysine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, the epsilon-amino group of the side chain is protected by a benzyloxycarbonyl (Z or Cbz) group, and the carboxyl group is amidated with p-nitroaniline (pNA).[1]

The Boc group is labile under acidic conditions, while the Z group is typically removed via hydrogenolysis. This orthogonal protection scheme is fundamental in peptide synthesis.[2] The key feature of this compound for enzymatic assays is the p-nitroanilide moiety. When the amide bond between the lysine carboxyl group and p-nitroaniline is cleaved by a protease, the released p-nitroaniline is a yellow chromophore that can be quantified spectrophotometrically.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Full Chemical Name | Nα-tert-Butyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine p-nitroanilide |

| Synonyms | Nα-Boc-Nε-Z-L-Lysine-4-Nitroanilide, this compound |

| CAS Number | 51078-31-0 |

| Molecular Formula | C₂₅H₃₂N₄O₇ |

| Molecular Weight | 500.54 g/mol |

| Appearance | White to off-white powder |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the coupling of Nα-Boc-Nε-Z-L-lysine (Boc-Lys(Z)-OH) with p-nitroaniline. This reaction typically employs standard peptide coupling reagents.

Materials:

-

Nα-Boc-Nε-Z-L-lysine (Boc-Lys(Z)-OH)

-

p-Nitroaniline

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBT)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium bisulfate (NaHSO₄) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

n-Hexane

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve Boc-Lys(Z)-OH (1 equivalent), HOBT (1.1 equivalents), and EDC·HCl (1.1 equivalents) in dichloromethane.

-

Add p-nitroaniline (1 equivalent) to the mixture.

-

Cool the flask in an ice-water bath and add DIPEA (2.5 equivalents) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated NaHCO₃, NaHSO₄, and NaCl solutions.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography using a gradient of ethyl acetate in n-hexane to yield this compound as a solid.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Boc-Lys(Z)-pNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and handling of Nα-Boc-Nε-Z-L-lysine-p-nitroanilide (Boc-Lys(Z)-pNA). This chromogenic substrate is a valuable tool in biochemical assays, particularly for the kinetic analysis of proteases. This document outlines its core characteristics, provides detailed experimental protocols, and presents visualizations to facilitate its effective use in research and development.

Core Chemical Properties

This compound is a synthetic peptide derivative featuring a lysine backbone with protecting groups at the alpha-amino (tert-butyloxycarbonyl, Boc) and epsilon-amino (benzyloxycarbonyl, Z) positions. The carboxyl group of lysine is amidated with p-nitroaniline (pNA), which acts as a chromogenic reporter.

| Property | Value | References |

| CAS Number | 51078-31-0 | [][2][3][4][5][6][7] |

| Molecular Formula | C25H32N4O7 | [][4][5][6] |

| Molecular Weight | ~500.54 g/mol | [][2][4][5][6][8][9][10] |

| Appearance | White to off-white or pale yellow powder | |

| Purity | ≥98% | [][4] |

Solubility

Quantitative solubility data for this compound is not extensively published. However, based on its chemical structure and empirical data for similar p-nitroanilide substrates, a general solubility profile can be described. The presence of the Boc and Z protecting groups confers significant hydrophobicity, making it poorly soluble in aqueous buffers alone. Therefore, it is standard practice to first dissolve the compound in an organic solvent to create a concentrated stock solution.

| Solvent | Qualitative Solubility | Recommended Stock Concentration |

| Dimethyl sulfoxide (DMSO) | Soluble | 10-20 mM |

| Dichloromethane (DCM) | Soluble | Not recommended for aqueous assays |

| Chloroform | Soluble | Not recommended for aqueous assays |

| Ethyl Acetate | Soluble | Not recommended for aqueous assays |

| Acetone | Soluble | Not recommended for aqueous assays |

Stability and Storage

Proper storage and handling are critical to maintain the integrity of this compound.

| Condition | Recommendation | Duration | References |

| Solid Powder | Store at -20°C, sealed in a dry, dark environment. | Up to 3 years | [11] |

| In Solvent (e.g., DMSO) | Aliquot and store at -80°C to minimize freeze-thaw cycles. | Up to 1 year | [11] |

Aqueous solutions of p-nitroanilide substrates generally have limited stability and should be prepared fresh for each experiment. The stability of this compound in aqueous buffers is influenced by pH and temperature. Hydrolysis of the p-nitroanilide amide bond can occur, leading to the release of p-nitroaniline and a corresponding increase in background absorbance.

Enzymatic Hydrolysis and Applications

This compound serves as a chromogenic substrate for trypsin and trypsin-like serine proteases. These enzymes recognize and cleave the peptide bond at the carboxyl side of lysine residues. Upon enzymatic cleavage, the colorless substrate releases p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically at or near 405 nm. The rate of pNA formation is directly proportional to the enzyme's activity.

Kinetic Parameters of Trypsin with Z-Lys-pNA

The following table summarizes the pH-dependent kinetic parameters for the trypsin-catalyzed hydrolysis of Z-Lys-pNA at 25°C.[12][15][16] This data serves as a strong proxy for the expected performance of this compound with trypsin.

| pH | KM (mM) | kcat (s-1) | kcat/KM (M-1s-1) |

| 3.13 | 34.6 ± 10.5 | - | 2.22 ± 0.9 |

| 3.82 | 24.5 ± 9.2 | - | 15.8 ± 7.0 |

| 4.40 | 13.8 ± 2.1 | - | 32.3 ± 5.7 |

| 5.98 | 6.51 ± 0.95 | - | 52.8 ± 8.9 |

| 6.94 | 0.512 ± 0.039 | - | 395 ± 32 |

| 9.05 | 0.394 ± 0.027 | - | 463 ± 34 |

Data extracted from a study on the trypsin-catalyzed hydrolysis of Z-Lys-pNA.[16]

Experimental Protocols

Preparation of Stock and Working Solutions

Objective: To prepare this compound solutions for use in enzymatic assays.

Materials:

-

This compound solid powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Assay buffer (e.g., Tris-HCl or PBS at the desired pH)

-

Microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Stock Solution (10 mM):

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

-

Weigh out a precise amount of the solid powder. For a 10 mM stock solution, dissolve 5.01 mg of this compound in 1 mL of anhydrous DMSO.

-

Vortex thoroughly until the solid is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C.

-

-

Working Solution:

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Dilute the stock solution to the desired final concentration in the assay buffer. For example, to prepare a 200 µM working solution, dilute the 10 mM stock solution 1:50 in the assay buffer.

-

Prepare the working solution fresh and keep it on ice until use.

-

General Protocol for Trypsin Activity Assay

Objective: To measure the kinetic activity of trypsin using this compound in a 96-well plate format.

Materials:

-

This compound working solution

-

Purified trypsin enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Assay Setup:

-

Add 50 µL of assay buffer to each well.

-

Add 25 µL of the this compound working solution to each well.

-

Prepare a "no enzyme" control by adding 25 µL of assay buffer instead of the enzyme solution.

-

-

Reaction Initiation:

-

Initiate the reaction by adding 25 µL of the diluted trypsin solution to each well.

-

Mix gently by pipetting up and down or by using a plate shaker for a few seconds.

-

-

Absorbance Measurement:

-

Kinetic Assay (Recommended): Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes.

-

Endpoint Assay: Incubate the reaction at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 30 minutes). Stop the reaction by adding a suitable stop solution (e.g., 25 µL of 1 M acetic acid). Measure the final absorbance at 405 nm.

-

-

Data Analysis:

-

For the kinetic assay, determine the rate of reaction (V₀) in mOD/min from the linear portion of the absorbance versus time plot.

-

Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law: Rate (mol/min) = (V₀ * Well Volume) / (ε * Path Length)

-

ε (molar extinction coefficient) for p-nitroaniline at 405 nm is approximately 9,920 M-1cm-1.

-

Path length is typically determined for the specific microplate and volume used.

-

-

Visualizations

Enzymatic Cleavage Workflow

References

- 2. Boc-L-Lys(Z)-pNA_TargetMol [targetmol.com]

- 3. rsc.org [rsc.org]

- 4. calpaclab.com [calpaclab.com]

- 5. scbt.com [scbt.com]

- 6. peptide.com [peptide.com]

- 7. scbt.com [scbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chembk.com [chembk.com]

- 10. Page loading... [guidechem.com]

- 11. Boc-Lys-OH(13734-28-6) 1H NMR spectrum [chemicalbook.com]

- 12. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Z-LYS(BOC)-OH(2389-60-8) 1H NMR spectrum [chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Nα-Boc-Nε-Z-L-Lysine-4-Nitroanilide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Nα-Boc-Nε-Z-L-Lysine-4-Nitroanilide, a chromogenic substrate pivotal for the assay of specific serine proteases. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the substrate's mechanism of action, presents its physicochemical properties, and offers detailed experimental protocols for its application in enzyme kinetics.

Core Principles and Mechanism of Action

Nα-Boc-Nε-Z-L-Lysine-4-Nitroanilide is a synthetic peptide derivative meticulously designed for the specific measurement of endopeptidase activity, particularly for enzymes that exhibit a substrate preference for cleaving at the C-terminal side of lysine residues. Its structure incorporates a lysine amino acid flanked by protecting groups: a tert-butyloxycarbonyl (Boc) group at the alpha-amino position and a benzyloxycarbonyl (Z) group at the epsilon-amino position. The carboxyl group of the lysine is covalently linked to a p-nitroaniline (pNA) molecule via an amide bond.

In its intact form, Nα-Boc-Nε-Z-L-Lysine-4-Nitroanilide is a colorless compound. However, upon enzymatic hydrolysis of the amide bond between the lysine residue and the p-nitroaniline moiety by a suitable protease, the p-nitroaniline is liberated. Free p-nitroaniline, in an aqueous solution, imparts a distinct yellow color, which can be quantified spectrophotometrically by measuring its absorbance at or near 405 nm. The rate of p-nitroaniline release, and consequently the intensification of the yellow color, is directly proportional to the enzymatic activity of the protease under investigation. This principle forms the basis of a straightforward and sensitive colorimetric assay for determining protease activity.

Physicochemical and Quantitative Data

A comprehensive summary of the quantitative data for Nα-Boc-Nε-Z-L-Lysine-4-Nitroanilide is presented in the table below, facilitating easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl (S)-(1-((4-nitrophenyl)amino)-1-oxo-6-((((benzyloxy)carbonyl)amino)hexan)-2-yl)carbamate | |

| Synonyms | Boc-L-Lys(Z)-pNA, N-alpha-t-Butyloxycarbonyl-N-epsilon-benzyloxycarbonyl-L-lysine 4-nitroanilide | [1][2] |

| CAS Number | 51078-31-0 | [1][2][3] |

| Molecular Formula | C₂₅H₃₂N₄O₇ | [1][2][3] |

| Molecular Weight | 500.54 g/mol | [1][3] |

| Appearance | White to off-white powder | |

| Purity | ≥98% | [3] |

| Solubility | Soluble in DMSO. Generally, p-nitroanilide substrates are first dissolved in an organic solvent like DMSO or DMF to create a stock solution before dilution into an aqueous assay buffer. | [4][5] |

| Storage | Store at -20°C, protected from light. | [4] |

| p-Nitroaniline (pNA) Molar Extinction Coefficient (ε) | ~10,500 M⁻¹cm⁻¹ at 405 nm | [6] |

Enzymatic Reaction and Signaling Pathway

The enzymatic cleavage of Nα-Boc-Nε-Z-L-Lysine-4-Nitroanilide is a direct, one-step hydrolytic reaction. It does not involve a complex signaling cascade but rather a straightforward substrate-to-product conversion catalyzed by a protease. The logical flow of this process is depicted below.

Experimental Protocols

The following section provides detailed methodologies for utilizing Nα-Boc-Nε-Z-L-Lysine-4-Nitroanilide in a standard serine protease activity assay. This protocol can be adapted for specific enzymes such as trypsin or plasmin.

General Chromogenic Protease Assay

This protocol is designed for a 96-well microplate format and can be scaled as needed.

Materials:

-

Nα-Boc-Nε-Z-L-Lysine-4-Nitroanilide (Substrate)

-

Dimethyl sulfoxide (DMSO)

-

Purified serine protease (e.g., Trypsin, Plasmin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Substrate Stock Solution (10 mM): Dissolve 5.0 mg of Nα-Boc-Nε-Z-L-Lysine-4-Nitroanilide in 1.0 mL of DMSO. Store this stock solution in aliquots at -20°C, protected from light to prevent degradation.

-

Enzyme Stock Solution: Prepare a stock solution of the purified protease in an appropriate buffer (e.g., 1 mM HCl for trypsin) at a concentration of 1 mg/mL. The final concentration for the assay should be determined empirically to ensure a linear reaction rate.

-

Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock solution to the desired final concentration in the Assay Buffer. Keep the enzyme solution on ice.

-

Substrate Working Solution: Dilute the Substrate Stock Solution in the Assay Buffer to the desired final concentration. For kinetic studies, it is recommended to test a range of substrate concentrations (e.g., 0.1 to 5 times the expected Michaelis constant, Km).

-

-

Assay Setup:

-

Add the appropriate volume of Assay Buffer to each well of the 96-well microplate.

-

Add the Enzyme Working Solution to the appropriate wells.

-

For blank controls, add the same volume of Assay Buffer instead of the Enzyme Working Solution. This will account for any non-enzymatic hydrolysis of the substrate.

-

-

Initiation of Reaction:

-

To start the reaction, add the Substrate Working Solution to each well. The final reaction volume is typically 100-200 µL.

-

Mix gently by pipetting or using a plate shaker.

-

-

Absorbance Measurement:

-

Kinetic Assay (Recommended): Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for a set period (e.g., 15-30 minutes).

-

Endpoint Assay: Incubate the reaction mixture at the optimal temperature for the enzyme for a predetermined time (e.g., 30 minutes). Stop the reaction by adding a small volume of an acidic solution (e.g., 1 M acetic acid). Measure the final absorbance at 405 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot for the kinetic assay. For the endpoint assay, subtract the absorbance of the blank from the absorbance of the sample.

-

Use the Beer-Lambert law (A = εcl) to determine the concentration of p-nitroaniline released.

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a certain amount of substrate per unit of time under specified conditions.

-

Determination of Kinetic Parameters (Km and Vmax)

To determine the Michaelis constant (Km) and maximum velocity (Vmax), perform the assay with a fixed enzyme concentration and varying concentrations of the Nα-Boc-Nε-Z-L-Lysine-4-Nitroanilide substrate. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Experimental Workflow and Logical Relationships

The workflow for a typical enzyme inhibition screen using Nα-Boc-Nε-Z-L-Lysine-4-Nitroanilide is illustrated in the diagram below. This process is fundamental in drug discovery for identifying potential therapeutic agents that modulate protease activity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Boc-L-Lys(Z)-pNA_TargetMol [targetmol.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of Chromogenic Substrates in Biochemical Research and Drug Development: A Technical Guide

For Immediate Release

In the intricate landscape of biochemical research and drug development, the precise detection and quantification of enzymatic activity and protein presence are paramount. Chromogenic substrates have long stood as indispensable tools, offering a straightforward and visually intuitive method for these critical measurements. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies surrounding chromogenic substrates, tailored for researchers, scientists, and drug development professionals. By presenting clear, comparative data and detailed experimental protocols, this document aims to serve as a comprehensive resource for harnessing the full potential of these versatile reagents.

Core Principles of Chromogenic Substrates

Chromogenic substrates are colorless compounds that, when acted upon by a specific enzyme, are converted into a colored product.[1] This transformation forms the basis of a wide array of biochemical assays. The fundamental principle lies in the enzymatic cleavage of a specific chemical bond within the substrate molecule, which liberates a chromophore—a molecule or part of a molecule responsible for its color.[1] The intensity of the resulting color is directly proportional to the amount of enzymatic activity, allowing for both qualitative and quantitative analysis.[2]

The general mechanism can be visualized as a two-step process: first, the enzyme binds to its specific substrate to form an enzyme-substrate complex. Subsequently, the enzyme catalyzes the conversion of the substrate into a colored product and the original, unchanged enzyme.

Figure 1: General mechanism of enzyme action on a chromogenic substrate.

This principle is widely applied in various techniques, including Enzyme-Linked Immunosorbent Assays (ELISA), Western blotting, and immunohistochemistry (IHC), where the enzyme is typically conjugated to a secondary antibody.[3][4]

Key Enzymes and Their Chromogenic Substrates

A few key enzymes have become workhorses in the field of biochemistry, largely due to the availability of reliable and sensitive chromogenic substrates. The most prominent among these are Horseradish Peroxidase (HRP), Alkaline Phosphatase (AP), and β-Galactosidase.

| Enzyme | Substrate | Abbreviation | Product Color | Primary Applications |

| Horseradish Peroxidase (HRP) | 3,3',5,5'-Tetramethylbenzidine | TMB | Blue (soluble), Yellow (stopped) | ELISA[5] |

| 3,3'-Diaminobenzidine | DAB | Brown (insoluble) | Western Blot, IHC[6] | |

| 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | ABTS | Green (soluble) | ELISA[5] | |

| o-Phenylenediamine | OPD | Yellow-Orange (soluble) | ELISA[5] | |

| Alkaline Phosphatase (AP) | 5-Bromo-4-chloro-3-indolyl phosphate/Nitro blue tetrazolium | BCIP/NBT | Blue-Purple (insoluble) | Western Blot, IHC[6] |

| p-Nitrophenyl phosphate | pNPP | Yellow (soluble) | ELISA[6] | |

| β-Galactosidase | 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside | X-gal | Blue (insoluble) | Bacterial screening, IHC[7] |

| o-Nitrophenyl-β-D-galactopyranoside | ONPG | Yellow (soluble) | Enzyme assays[7] |

Quantitative Analysis: Enzyme Kinetics and Assay Sensitivity

The performance of a chromogenic substrate in a given assay can be characterized by its kinetic parameters with the corresponding enzyme and the overall sensitivity of the detection method.

Enzyme Kinetic Data

The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are crucial parameters that describe the affinity of an enzyme for its substrate and the maximum rate of the reaction, respectively.[8] A lower Km value indicates a higher affinity of the enzyme for the substrate.[8]

| Enzyme | Substrate | Km (mM) | Vmax | Source |

| β-Galactosidase (Aspergillus oryzae) | ONPG | 0.800 | 0.0864 A/min | [7] |

| β-Galactosidase (Lactiplantibacillus plantarum) | ONPG | 27.3757 | 0.2592 U/min | [4] |

| β-Galactosidase (Lactobacillus plantarum) | ONPG | 6.644 | 147.5 µmol min⁻¹ mg⁻¹ | [9] |

| Alkaline Phosphatase (Calf Intestinal) | pNPP | 0.76 (in Tris-HCl, pH 11) | 3.12 µmoles min⁻¹ unit⁻¹ | [10] |

| Alkaline Phosphatase (Calf Intestinal) | pNPP | 0.4 (in Glycine-NaOH, pH 9.5) | 1.6 µmoles min⁻¹ unit⁻¹ | [10] |

| Alkaline Phosphatase | pNPP | 0.0290 | 0.0254 mM/min | [11] |

| Alkaline Phosphatase | pNPP | 3.9370 | 6.1614 µM min⁻¹ | [12] |

| Horseradish Peroxidase | o-dianisidine | 19 | 0.62 mm per minute | [13] |

Note: Vmax values are dependent on enzyme concentration and assay conditions, making direct comparisons challenging without standardized units.

Assay Sensitivity and Specificity

The choice of chromogenic substrate can significantly impact the sensitivity and dynamic range of an assay. For instance, in ELISA, TMB is generally considered more sensitive than ABTS and OPD.[14] Fluorogenic substrates can offer even greater sensitivity, with a two- to five-fold enhancement in the limit of detection compared to commonly used chromogenic substrates.[15]

| Assay Type | Substrate Comparison | Key Finding | Source |

| ELISA | TMB vs. ABTS vs. OPD | TMB yields the highest signal after the addition of a stop solution. | [14] |

| ELISA | Chromogenic vs. Fluorogenic | Fluorogenic substrates provide a 5- to 6-fold enhancement in signal-to-noise ratio. | [15] |

| ELISA | General | Can detect concentrations as low as 0.01 nanograms of antigen or antibody per milliliter. | [16] |

| Western Blot vs. ELISA | - | ELISA generally has a broader dynamic range than Western blotting for autophagy flux measurement. | [17] |

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of successful research. The following sections provide step-by-step methodologies for common applications of chromogenic substrates.

Chromogenic Western Blotting with HRP and DAB

This protocol outlines the detection of a target protein on a membrane using an HRP-conjugated secondary antibody and DAB as the chromogenic substrate.

Workflow:

Figure 2: Workflow for chromogenic Western blotting with DAB.

Methodology:

-

Blocking: Following protein transfer to a nitrocellulose or PVDF membrane, incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation.[18]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer according to the manufacturer's recommendations, overnight at 4°C with gentle shaking.[18]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[18]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[18]

-

Washing: Wash the membrane thoroughly with TBST (three times for 5-10 minutes each) to remove unbound secondary antibody.[18]

-

DAB Substrate Preparation: Prepare the DAB color development solution immediately before use by dissolving 50 mg of DAB in 100 ml of Tris-buffered saline (TBS, pH 7.5) and adding 10 µl of 30% hydrogen peroxide.[18] Caution: DAB is a suspected carcinogen; handle with appropriate personal protective equipment.[1]

-

Color Development: Immerse the membrane in the DAB solution. The brown precipitate will become visible within minutes.[18]

-

Stopping the Reaction: Stop the reaction by washing the membrane with deionized water once the desired band intensity is achieved.[18]

-

Imaging: The developed membrane can be imaged or stored for documentation.

Colorimetric ELISA with Alkaline Phosphatase and pNPP

This protocol details a standard indirect ELISA for the quantification of an antigen using an AP-conjugated secondary antibody and pNPP as the substrate.

Workflow:

Figure 3: Workflow for a colorimetric ELISA with pNPP.

Methodology:

-

Plate Coating: Coat the wells of a 96-well microplate with the capture antibody or antigen diluted in a suitable coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three to five times with a wash buffer (e.g., PBS with 0.05% Tween 20).[19]

-

Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[14]

-

Washing: Repeat the washing step.

-

Sample/Primary Antibody Incubation: Add the sample or primary antibody to the wells and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Add the AP-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.[19]

-

Washing: Wash the plate thoroughly to remove any unbound conjugate.

-

Substrate Incubation: Add 150-200 µL of ready-to-use pNPP substrate solution to each well.[2] Incubate the plate in the dark for approximately 30 minutes at 37°C.[2]

-

Stopping the Reaction (Optional but Recommended): Add 50 µL of 3 M NaOH solution to each well to stop the enzymatic reaction.

-

Measurement: Read the absorbance of the soluble yellow product at 405 nm using a microplate reader.

β-Galactosidase Activity Assay in Bacterial Lysates using ONPG

This protocol describes the measurement of β-galactosidase activity in E. coli lysates, a common reporter gene assay in molecular biology.

Workflow:

Figure 4: Workflow for β-galactosidase assay with ONPG.

Methodology:

-

Cell Culture and Harvest: Grow E. coli cultures to the desired density. Harvest the cells by centrifugation and resuspend the pellet in Z-buffer.[20]

-

Cell Density Measurement: Measure the optical density of the resuspended cells at 600 nm (OD600) to normalize the enzyme activity to the cell number.[20]

-

Cell Permeabilization: Permeabilize the cells to allow the ONPG substrate to enter. This can be achieved by adding a few drops of chloroform and 0.1% SDS and vortexing.[20] Alternatively, commercially available reagents like PopCulture can be used.[21]

-

Reaction Initiation: Pre-warm the permeabilized cells and the ONPG solution (4 mg/mL in phosphate buffer) to the desired reaction temperature (e.g., 28°C or 37°C).[20][22] Start the reaction by adding the ONPG solution to the cell suspension.[20]

-

Incubation: Incubate the reaction mixture at the chosen temperature. A yellow color will develop as ONPG is hydrolyzed.[22]

-

Stopping the Reaction: Stop the reaction after a sufficient amount of color has developed by adding 1 M sodium carbonate (Na₂CO₃).[20]

-

Clarification: Centrifuge the reaction tubes to pellet the cell debris.[20]

-

Measurement: Transfer the supernatant to a new tube or cuvette and measure the absorbance at 420 nm.[20] The activity is typically expressed in Miller units, which are calculated based on the absorbance, reaction time, and cell density.

Conclusion

Chromogenic substrates remain a cornerstone of modern biochemical and biotechnological research. Their ease of use, cost-effectiveness, and the wealth of established protocols make them accessible and reliable tools for a wide range of applications.[3] By understanding the fundamental principles of their action, the kinetic properties of different enzyme-substrate pairs, and the nuances of various assay formats, researchers can effectively leverage these reagents to generate high-quality, quantifiable data. This guide provides a solid foundation for both new and experienced scientists to optimize their experimental designs and contribute to advancements in their respective fields, from fundamental biological discovery to the development of novel therapeutics.

References

- 1. interchim.fr [interchim.fr]

- 2. interchim.fr [interchim.fr]

- 3. Chromogenic detection in western blotting | Abcam [abcam.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. ELISA Enzyme Substrates | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. goldbio.com [goldbio.com]

- 7. pjlss.edu.pk [pjlss.edu.pk]

- 8. Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. kjunshin.repo.nii.ac.jp [kjunshin.repo.nii.ac.jp]

- 12. scribd.com [scribd.com]

- 13. youtube.com [youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. Enhanced sensitivity and precision in an enzyme-linked immunosorbent assay with fluorogenic substrates compared with commonly used chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. integra-biosciences.com [integra-biosciences.com]

- 17. Comparisons of ELISA and Western blot assays for detection of autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 20. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 21. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 22. www-personal.umd.umich.edu [www-personal.umd.umich.edu]

A Deep Dive into Boc-Lys(Z)-pNA: A Technical Guide for Peptide Synthesis and Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding and utilizing Nα-Boc-Nε-Z-L-lysine-p-nitroanilide (Boc-Lys(Z)-pNA) in peptide synthesis and enzymatic studies. This document provides detailed information on its chemical properties, applications as a chromogenic substrate, and its role in solid-phase peptide synthesis, particularly in the construction of Peptide Nucleic Acids (PNAs).

Core Concepts: Understanding this compound

Nα-Boc-Nε-Z-L-lysine-p-nitroanilide, commonly abbreviated as this compound, is a derivative of the amino acid L-lysine.[1][2] It is strategically modified with three key chemical groups that define its functionality:

-

Nα-Boc (tert-Butyloxycarbonyl) group: This protecting group on the alpha-amino group of lysine is acid-labile, typically removed by treatment with trifluoroacetic acid (TFA).[3][4] This temporary protection is fundamental in stepwise solid-phase peptide synthesis (SPPS).[4]

-

Nε-Z (Benzyloxycarbonyl) group: The epsilon-amino group of the lysine side chain is protected by the Z-group. This protecting group is more stable than Boc and requires stronger acidic conditions or catalytic hydrogenation for removal. This differential stability allows for selective deprotection of the alpha-amino group while the side chain remains protected during peptide chain elongation.

-

p-Nitroanilide (pNA) group: Amide bonded to the carboxyl group of lysine, this moiety renders the molecule a chromogenic substrate.[1][2] When the amide bond is enzymatically cleaved by a protease, the release of p-nitroaniline results in a yellow color that can be quantified spectrophotometrically.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| CAS Number | 51078-31-0 | [1][2][5][6] |

| Molecular Formula | C25H32N4O7 | [1][2][5] |

| Molecular Weight | 500.54 g/mol | [1][2][7] |

| Appearance | White to off-white powder | |

| Storage Temperature | -20°C | [7][8] |

| Purity (Typical) | ≥98% (HPLC) | [5][8] |

Applications in Research and Development

This compound is a versatile tool with primary applications in two key areas of biochemical research:

-

Enzymatic Assays: As a chromogenic substrate, it is widely used to assay the activity of proteases that exhibit specificity for lysine residues. The cleavage of the amide bond releases p-nitroaniline, which can be monitored by measuring the absorbance at 405 nm.[9] This allows for the determination of enzyme kinetics, inhibitor screening, and quality control of enzyme preparations.[9]

-

Peptide and Peptide Nucleic Acid (PNA) Synthesis: In the realm of peptide chemistry, this compound serves as a protected amino acid derivative for solid-phase peptide synthesis (SPPS). It is particularly relevant in the synthesis of Peptide Nucleic Acids (PNAs), where the Boc/Z protection strategy is employed.[3][10][11] PNA are synthetic analogs of DNA and RNA with a peptide-like backbone and have applications in diagnostics and therapeutics.[3]

Experimental Protocols

Enzymatic Assay using this compound as a Chromogenic Substrate

This protocol provides a general framework for assaying a trypsin-like protease using this compound in a 96-well plate format.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Protease of interest (e.g., Trypsin)

-

96-well microplate

-

Microplate reader with a 405 nm filter

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in DMSO to a concentration of 10 mM. This stock solution can be stored at -20°C.

-

-

Preparation of Working Solutions:

-

Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM).

-

Prepare serial dilutions of the protease in Assay Buffer.

-

-

Assay Execution:

-

Add 50 µL of Assay Buffer to each well of the 96-well plate.

-

Add 25 µL of the protease dilutions to the respective wells. Include a blank control with only Assay Buffer.

-

Initiate the reaction by adding 25 µL of the this compound working solution to all wells.

-

Immediately place the plate in a microplate reader pre-heated to the optimal temperature for the enzyme (e.g., 37°C).

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15-30 minutes).

-

The rate of p-nitroaniline release is proportional to the enzyme activity and can be calculated from the linear portion of the absorbance versus time plot.

-

Incorporation of this compound in Solid-Phase Peptide Synthesis (Boc/Z Strategy)

This protocol outlines the general steps for incorporating a Boc-Lys(Z)-OH residue into a peptide chain on a solid support using the Boc/Bzl (benzyl) protection strategy. While the specific reagent is Boc-Lys(Z)-OH, the principle is directly applicable to understanding the role of Boc and Z protecting groups as seen in this compound.

Materials:

-

Boc-Lys(Z)-OH

-

Resin for solid-phase synthesis (e.g., Merrifield resin)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

Coupling reagent (e.g., HBTU, HATU)

-

Capping reagent (e.g., Acetic anhydride)

General Synthesis Cycle:

-

Resin Swelling: The resin is swollen in an appropriate solvent like DCM or DMF.

-

Boc Deprotection: The Nα-Boc protecting group of the resin-bound amino acid is removed by treatment with a solution of TFA in DCM (typically 25-50%).[4]

-

Neutralization: The resulting free amine is neutralized with a base such as DIPEA in DMF.

-

Coupling: The next amino acid, in this case, Boc-Lys(Z)-OH, is pre-activated with a coupling reagent (e.g., HBTU) and then added to the resin. The reaction is allowed to proceed until completion.

-

Capping (Optional): To block any unreacted free amines, a capping step with acetic anhydride can be performed.[10]

-

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and by-products.

-

These steps are repeated for each subsequent amino acid in the peptide sequence.

Visualizing the Workflows

To better illustrate the processes described, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 5. calpaclab.com [calpaclab.com]

- 6. peptide.com [peptide.com]

- 7. Boc-L-Lys(Z)-pNA_TargetMol [targetmol.com]

- 8. This compound [myskinrecipes.com]

- 9. benchchem.com [benchchem.com]

- 10. Improvements in automated PNA synthesis using Boc/Z monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PNA/DNA Chimera Synthesis by Boc Chemistry - Creative Peptides [pna.creative-peptides.com]

The p-Nitroanilide (pNA) Group: A Technical Guide for Researchers and Drug Development Professionals

The p-nitroanilide (pNA) group is an indispensable tool in biochemistry and drug discovery, primarily serving as a chromogenic reporter in assays for proteolytic enzymes. Its utility lies in the straightforward spectrophotometric detection of enzyme activity. This technical guide provides a comprehensive overview of the pNA group, its application in chromogenic assays, detailed experimental protocols, and methods for the synthesis of pNA-based substrates.

Core Principle of pNA-Based Chromogenic Assays

p-Nitroanilide-based assays rely on a simple yet effective mechanism. A peptide sequence, specifically recognized by a target protease, is covalently linked to a p-nitroaniline molecule via an amide bond.[1] This peptide-pNA conjugate is essentially colorless. In the presence of the active enzyme, the amide bond is hydrolyzed, releasing free p-nitroaniline.[1][2] The liberated p-nitroaniline imparts a distinct yellow color to the solution, which can be accurately quantified by measuring its absorbance at or near its absorption maximum of 405-410 nm.[1][3] The rate of pNA release, observed as an increase in absorbance, is directly proportional to the enzymatic activity.[1][2]

The specificity of these assays is determined by the amino acid sequence of the peptide portion of the substrate, which is designed to be a selective target for a particular protease.[1]

Quantitative Data

A significant advantage of pNA-based assays is the ability to generate quantitative data on enzyme kinetics. Key parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) can be determined to characterize enzyme-substrate interactions.[3]

Physicochemical Properties of p-Nitroaniline

| Property | Value | Reference |

| Chemical Formula | C₆H₆N₂O₂ | [4] |

| Molar Mass | 138.12 g/mol | [4] |

| Appearance | Yellow or brown powder | [4] |

| Melting Point | 146 to 149 °C | [4] |

| Boiling Point | 332 °C | [4] |

| Water Solubility | 0.8 mg/ml at 18.5 °C | [4] |

Spectrophotometric Properties of p-Nitroaniline

| Parameter | Value | Reference |

| Maximum Absorbance (λmax) | 405-410 nm | [1][3] |

| Molar Extinction Coefficient (ε) at 405 nm | Approximately 8,800 - 9,960 M⁻¹cm⁻¹ | [2][5] |

Kinetic Parameters of Proteases with pNA Substrates

The efficiency of a protease in hydrolyzing a specific pNA substrate is described by its Michaelis-Menten kinetic parameters.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Bovine Factor Xa | Various peptide-pNA | > 0.1 | - | 1.5 x 10¹ - 2 x 10⁵ |

Note: This table is populated with example data from the search results. A comprehensive list would require a more extensive literature search for specific enzyme-substrate pairs.

Experimental Protocols

General Protocol for a pNA-Based Enzyme Assay

This protocol outlines the general steps for performing a chromogenic protease assay using a pNA substrate in a 96-well microplate format.

1. Reagent Preparation:

-

Assay Buffer: Prepare a buffer appropriate for the enzyme of interest (e.g., Tris-HCl or HEPES at a specific pH).[6]

-

Substrate Stock Solution: Prepare a concentrated stock solution of the purified peptide p-nitroanilide in a suitable solvent such as DMSO.[6]

-

Enzyme Solution: Prepare a solution of the protease in the assay buffer. Keep the enzyme on ice.[3]

-

pNA Standard Curve Solution: Prepare a series of known concentrations of p-nitroaniline in the assay buffer to convert absorbance values to molar amounts.[2][6] A typical range is 0-100 µM.[2]

-

Stop Solution (Optional): A solution to terminate the enzymatic reaction, such as 30% acetic acid, can be used for endpoint assays.[2]

2. Assay Procedure:

-

Pipette the assay buffer into the wells of a 96-well microplate.[6]

-

Add the substrate working solution to each well.[3]

-

To initiate the reaction, add the diluted enzyme solution to each well. For a negative control (blank), add assay buffer instead of the enzyme solution.[3]

-

Immediately place the microplate in a plate reader pre-set to the optimal temperature for the enzyme (e.g., 37°C).[3]

-

Measure the absorbance at 405 nm at regular intervals for a kinetic assay, or after a specific incubation time for an endpoint assay.[2] If using a stop solution, add it to each well to terminate the reaction before the final absorbance reading.[2]

3. Data Analysis:

-

Subtract the absorbance of the blank from all readings.[2]

-

Use the pNA standard curve to determine the concentration of pNA produced in each well.[2]

-

Calculate the initial reaction velocity (rate of pNA formation) from the linear portion of the absorbance versus time plot.

-

Enzyme activity is typically expressed in units such as µmol/min or nmol/min.[2]

Synthesis of Peptide p-Nitroanilides via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptide p-nitroanilides can be challenging due to the poor nucleophilicity of the amino group in p-nitroaniline, which is deactivated by the electron-withdrawing nitro group.[6][7] Solid-phase peptide synthesis (SPPS) is a common method used to overcome these challenges.[3][6]

1. Resin Preparation and Amino Acid Coupling:

-

A suitable resin (e.g., Wang resin) is functionalized with a linker.

-

The C-terminal amino acid of the desired peptide is attached to the resin.

-

The peptide chain is assembled sequentially by the stepwise addition of Fmoc-protected amino acids.[6] Each cycle involves:

2. Coupling of p-Nitroaniline:

-

This is a critical and often challenging step due to the low reactivity of pNA.[6] Specialized strategies are employed, such as using a highly reactive acyl diazene intermediate formed by the mild oxidation of a peptide hydrazide resin.[7]

-

The activated peptide on the resin is then reacted with an excess of p-nitroaniline in a suitable solvent like DMF.[6]

3. Cleavage and Deprotection:

-

The completed peptide-pNA conjugate is cleaved from the solid support.

-

Side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail, such as 95% Trifluoroacetic Acid (TFA).[6]

4. Purification:

-

The crude peptide p-nitroanilide is precipitated in cold diethyl ether.[6]

-

The final product is purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC).[3]

Visualizations

References

A Technical Guide to Boc-L-Lys(Z)-pNA: A Chromogenic Substrate for Protease Activity and Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα-Boc-Nε-Z-L-lysine p-nitroanilide, commonly referred to as Boc-L-Lys(Z)-pNA. This chromogenic substrate is a valuable tool in biochemical and pharmacological research for the characterization of proteases and the screening of their inhibitors.

Core Compound Data

The fundamental properties of Boc-L-Lys(Z)-pNA are summarized in the table below for easy reference.

| Parameter | Value | References |

| CAS Number | 51078-31-0 | [1] |

| Molecular Weight | 500.54 g/mol | [1] |

| Molecular Formula | C₂₅H₃₂N₄O₇ | [1] |

| Appearance | White to off-white powder | |

| Purity | ≥98% | [2] |

| Storage | Store at -20°C |

Principle of Action

Boc-L-Lys(Z)-pNA is a synthetic peptide derivative that serves as a substrate for a variety of proteases, particularly those with trypsin-like activity that preferentially cleave peptide bonds C-terminal to lysine residues. The core of its utility lies in the p-nitroanilide (pNA) moiety, a chromophore, which is linked to the lysine residue via an amide bond. In its intact form, the substrate is colorless. However, upon enzymatic cleavage of the amide bond by a protease, the pNA is released. Free pNA in solution has a distinct yellow color, which can be quantified by measuring its absorbance at a wavelength of 405 nm. The rate of pNA release, and therefore the increase in absorbance, is directly proportional to the enzymatic activity of the protease.

Applications in Research

The primary application of Boc-L-Lys(Z)-pNA is in enzymatic assays to:

-

Determine Protease Activity: Quantify the enzymatic activity of purified proteases or proteases present in complex biological samples.

-

Study Enzyme Kinetics: Determine key kinetic parameters such as Kₘ and Vₘₐₓ for a given protease.

-

Screen for Protease Inhibitors: Identify and characterize compounds that inhibit the activity of a specific protease, which is crucial in drug discovery and development.[3]

-

Peptide Synthesis: It can also be utilized as a building block in the synthesis of peptides and peptidomimetics.[3][4]

Experimental Protocol: Protease Activity Assay

The following is a generalized protocol for a protease activity assay using Boc-L-Lys(Z)-pNA in a 96-well plate format. This protocol should be optimized for the specific enzyme and experimental conditions.

Materials:

-

Boc-L-Lys(Z)-pNA

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0; the optimal buffer will depend on the specific protease)

-

Enzyme solution (purified or in a biological sample)

-

Inhibitor solution (if performing an inhibition assay)

-

Solvent for substrate and inhibitor (e.g., DMSO)

-

Clear, flat-bottom 96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Substrate Stock Solution: Prepare a 10 mM stock solution of Boc-L-Lys(Z)-pNA in DMSO.

-

Substrate Working Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

-

Enzyme Working Solution: Dilute the enzyme in cold Assay Buffer to the desired concentration.

-

Inhibitor Solutions (for inhibition assays): Prepare a serial dilution of the inhibitor in DMSO.

-

-

Assay Setup:

-

Add 90 µL of Assay Buffer to each well of the microplate.

-

For inhibition assays, add 5 µL of the inhibitor solution or DMSO (for the no-inhibitor control) to the appropriate wells.

-

Add 5 µL of the Enzyme Working Solution to each well. Include a "no-enzyme" control for background subtraction.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of the Substrate Working Solution to each well.

-

Immediately place the plate in a microplate reader pre-set to the reaction temperature.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for 15-30 minutes.

-

Data Analysis:

-

For each well, plot absorbance at 405 nm versus time.

-

Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the curve.

-

Subtract the rate of the "no-enzyme" control from all experimental wells.

-

The rate of pNA release can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (~10,500 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length of the light through the sample.

Experimental Workflow for Inhibitor Screening

Below is a conceptual workflow for a typical protease inhibitor screening experiment using Boc-L-Lys(Z)-pNA.

Caption: A conceptual workflow for a protease inhibitor screening assay.

This in-depth guide provides the essential information for researchers and scientists to effectively utilize Boc-L-Lys(Z)-pNA in their studies of proteases and their inhibitors. The provided protocol and workflow offer a solid foundation for developing specific and robust assays tailored to individual research needs.

References

The Cornerstone of Synthetic Genetics: A Technical Guide to Peptide Nucleic Acid (PNA) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Peptide Nucleic Acids (PNAs) represent a paradigm shift in the field of synthetic genetics and targeted therapeutics. As mimics of oligonucleotides, PNAs exhibit a unique charge-neutral polyamide backbone, a feature that bestows upon them enhanced binding affinity and specificity for DNA and RNA targets, along with remarkable resistance to enzymatic degradation.[1][2][3] These properties make PNAs exceptional candidates for antisense and antigene therapies, diagnostic probes, and tools in molecular biology.[2][4][] This in-depth technical guide delineates the core principles of PNA synthesis, offering a comprehensive overview of the methodologies, experimental protocols, and critical parameters that underpin the successful construction of these powerful molecules.

Fundamental Principles of PNA Synthesis

The synthesis of PNA oligomers is predominantly carried out using solid-phase synthesis (SPS) techniques, a methodology originally developed for peptide synthesis.[6][7] This approach involves the sequential coupling of protected PNA monomers to a growing chain anchored to a solid support.[6][8] The synthesis proceeds from the C-terminus to the N-terminus, analogous to the 3' to 5' direction in DNA synthesis.[1][8]

The process can be broadly divided into two key stages: the preparation of protected monomers in solution and the subsequent elongation of the PNA chain on a solid support.[6] The choice of protecting groups for the monomer's backbone amine and the nucleobase's exocyclic amines is crucial for a successful synthesis and dictates the overall strategy.[6][9]

PNA Monomer Structure and Protecting Group Strategies

A PNA monomer consists of an N-(2-aminoethyl)glycine (AEG) backbone to which a nucleobase is attached via a methylene carbonyl linker.[9] To facilitate controlled, stepwise synthesis, reactive functional groups on the monomer are masked with protecting groups. The two most prevalent protection chemistries are:

-

Fmoc/Bhoc Chemistry: This is the most widely used approach.[9][10] The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group temporarily protects the primary amine of the AEG backbone.[9][] The acid-labile benzhydryloxycarbonyl (Bhoc) group provides permanent protection for the exocyclic amines of the nucleobases (Adenine, Cytosine, and Guanine).[9] This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle without affecting the Bhoc groups, which are only removed at the final cleavage step.[6]

-

Boc/Z Chemistry: This was the original strategy employed for PNA synthesis.[6][10] It utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary N-terminal protection and the benzyloxycarbonyl (Z) group for permanent nucleobase protection.[6][10] While effective, this method often requires strong acids like hydrogen fluoride (HF) for final cleavage, which can be harsh and limit compatibility with other molecules.[12]

The choice between these strategies depends on the desired scale of synthesis, the need for specific modifications, and compatibility with automated synthesizers.[10]

The Solid-Phase PNA Synthesis Cycle

The solid-phase synthesis of a PNA oligomer is a cyclical process involving several key steps. The following diagram illustrates the typical workflow for Fmoc/Bhoc-based PNA synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in solid-phase PNA synthesis using the widely adopted Fmoc/Bhoc chemistry.

The choice of solid support is critical for efficient synthesis. Polyethylene glycol-derivatized polystyrene (PEG-PS) resins, such as PAL-PEG-PS, are commonly used due to their excellent swelling properties in the solvents used for PNA synthesis.[1] A low loading capacity (below 0.2 mmol/g) is optimal to prevent aggregation of the growing PNA chains.[1]

The removal of the temporary Fmoc protecting group from the N-terminus of the growing PNA chain is achieved by treatment with a basic solution.

Protocol:

-

Swell the resin in N-methyl-2-pyrrolidone (NMP).

-

Treat the resin with a 20% solution of piperidine in NMP for 5-7 minutes.[13][14][15]

-

Repeat the piperidine treatment.[15]

-

Thoroughly wash the resin with NMP to remove the cleaved Fmoc group and excess piperidine.[15]

The coupling of the next Fmoc-protected PNA monomer to the deprotected N-terminus of the resin-bound PNA is a critical step that forms the amide bond.

Protocol:

-

Dissolve the Fmoc-PNA monomer (typically a 3- to 10-fold excess) in NMP.[13]

-

Activate the carboxylic acid of the monomer using a coupling agent such as HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[13][16]

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) and 2,6-lutidine, to the activation mixture.[13]

-

Add the activated monomer solution to the resin and allow the coupling reaction to proceed for 30-60 minutes at room temperature.[13][15] Elevated temperatures (up to 80°C) can be used to improve coupling efficiency, particularly for difficult sequences.[14]

-

Wash the resin extensively with NMP.

To prevent the formation of deletion sequences, any unreacted N-terminal amines are "capped" by acetylation.

Protocol:

-

Treat the resin with a solution of 5% acetic anhydride and 6% 2,6-lutidine in NMP for 5 minutes.[1][13]

-

Wash the resin with NMP.

Once the desired PNA sequence is assembled, the oligomer is cleaved from the solid support, and the permanent Bhoc protecting groups on the nucleobases are removed.

Protocol:

-

Wash the resin with dichloromethane (DCM) and dry it thoroughly.

-

Treat the resin with a cleavage cocktail, typically a solution of trifluoroacetic acid (TFA) containing a scavenger such as m-cresol (e.g., TFA/m-cresol 95:5 v/v).[1][13] The cleavage time depends on the linker used; for PAL resin, it is typically 90 minutes.[1]

-

Collect the cleavage solution containing the PNA.

-

Precipitate the crude PNA by adding cold diethyl ether.[17]

-

Centrifuge to pellet the PNA, decant the ether, and repeat the ether wash several times to remove the scavengers and cleavage byproducts.[17]

-

Dry the crude PNA pellet.

Purification and Analysis

Crude PNA oligomers are typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

-

Dissolve the crude PNA in a solution of 0.1% TFA in water.[1]

-

Inject the solution onto a C8 or C18 RP-HPLC column.[1]

-

Elute the PNA using a gradient of acetonitrile in 0.1% TFA. A typical gradient might be from 5% to 65% acetonitrile over 30 minutes.[1]

-

Monitor the elution at 260 nm.[17]

-

Collect the fractions containing the full-length PNA product.

-

Lyophilize the purified fractions to obtain the final PNA oligomer.

The identity and purity of the final PNA product are confirmed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.[17]

Quantitative Data Summary

The following tables summarize key quantitative parameters in PNA synthesis.

Table 1: Reagent Concentrations and Reaction Times for Solid-Phase PNA Synthesis (Fmoc/Bhoc Chemistry)

| Step | Reagent(s) | Concentration | Reaction Time | Temperature |

| Fmoc Deprotection | Piperidine in NMP | 20% (v/v) | 2 x 5-7 min | Room Temperature |

| Monomer Coupling | Fmoc-PNA Monomer | 3-10 fold excess | 30-60 min | Room Temperature (or up to 80°C) |

| HATU/HBTU | ~2.9-9.6 fold excess | |||

| DIPEA/Lutidine | ~3-30 fold excess | |||

| Capping | Acetic Anhydride/Lutidine in NMP | 5%/6% (v/v) | 5 min | Room Temperature |

| Cleavage | TFA/m-cresol | 95%/5% (v/v) | 90 min (for PAL resin) | Room Temperature |

Table 2: Typical RP-HPLC Conditions for PNA Purification

| Parameter | Condition |

| Column | C8 or C18 |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-65% B over 30 minutes |

| Flow Rate | 1 mL/min |

| Detection | 260 nm |

| Column Temperature | 55°C (to prevent aggregation)[1] |

Challenges and Considerations in PNA Synthesis

The synthesis of PNA is not without its challenges. Purine-rich sequences, especially those containing multiple guanine residues, are prone to aggregation, which can lead to poor synthesis yields and purification difficulties.[1][10] To mitigate this, it is recommended to limit the number of purines and avoid long stretches of consecutive guanines in the PNA design.[1] Shorter oligomer lengths (typically 12-15 bases) are also less susceptible to aggregation.[1]

Conclusion

The principles of solid-phase PNA synthesis are well-established, drawing upon the robust methodologies of peptide chemistry. A thorough understanding of the underlying chemistry, careful selection of protecting groups and solid supports, and optimization of reaction conditions are paramount for the successful synthesis of high-quality PNA oligomers. As research into the therapeutic and diagnostic applications of PNAs continues to expand, the demand for efficient and reliable synthesis protocols will undoubtedly grow.[2][4][] This guide provides a solid foundation for researchers and drug development professionals to embark on or refine their journey into the synthesis of these remarkable nucleic acid mimics.

References

- 1. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 2. Design, synthesis and development of peptide nucleic acid (PNA) based analogues for miRNAs targeting in therapeutic and diagnostic fields - Institute of Crystallography - CNR [ic.cnr.it]

- 3. About Peptide Nucleic Acids (PNA) | PNA Bio [pnabio.com]

- 4. PNA Drug Development & Research - Creative Peptides [pna.creative-peptides.com]

- 6. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 7. Synthesis and purification of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. emeraldcloudlab.com [emeraldcloudlab.com]

- 9. chempep.com [chempep.com]

- 10. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 12. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]

- 13. Frontiers | Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs [frontiersin.org]

- 14. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. saspublishers.com [saspublishers.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. rsc.org [rsc.org]

A Technical Guide to Boc-Lys(Z)-pNA: Commercial Availability, and Applications in Protease Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial procurement of Nα-Boc-Nε-Z-L-lysine-p-nitroanilide (Boc-Lys(Z)-pNA) and its application as a chromogenic substrate in enzyme assays. This document offers a consolidated overview of suppliers, detailed experimental protocols, and visual diagrams to support researchers in the fields of biochemistry, drug discovery, and diagnostics.

Introduction to this compound

This compound is a synthetic chromogenic substrate used for the detection and quantification of proteolytic enzymes, particularly those with trypsin-like activity that cleave peptide bonds at the carboxyl side of lysine residues. The molecule consists of an L-lysine core with its α-amino group protected by a tert-butyloxycarbonyl (Boc) group and its ε-amino group protected by a benzyloxycarbonyl (Z or Cbz) group. The carboxyl group of lysine is linked to a p-nitroaniline (pNA) moiety.

The principle of its use lies in the enzymatic hydrolysis of the amide bond between the lysine and the p-nitroaniline. This cleavage releases the p-nitroaniline molecule, which is a yellow chromophore with a maximum absorbance at approximately 405 nm. The rate of p-nitroaniline release, measured spectrophotometrically, is directly proportional to the enzyme's activity.

Commercial Suppliers of this compound

A variety of chemical suppliers offer this compound for research and development purposes. The following table summarizes publicly available information on purity and typical quantities. Pricing is often available upon request from the individual suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Aapptec | This compound | 51078-31-0 | Lot-specific | Inquire |

| Santa Cruz Biotechnology | Boc-L-Lys(Z)-pNA | 51078-31-0 | Lot-specific | Inquire |

| CP Lab Safety | This compound | 51078-31-0 | min 98% | 25 g |

| Finetech Industry Limited | This compound | 51078-31-0 | >98% | 1g, 5g, bulk |

| Chem-Impex | Nα-Boc-Nε-Z-L-lysine 4-nitroanilide | 51078-31-0 | Inquire | Inquire |

| MedChemExpress | Boc-L-Lys(Z)-pNA | 51078-31-0 | Inquire | 50 mg, 100 mg, 250 mg |

| TargetMol | Boc-L-Lys(Z)-pNA | 51078-31-0 | Inquire | Inquire |

| BOJNSCI (Aladdin) | This compound | 51078-31-0 | Inquire | 25 g |

Note: Purity and available quantities are subject to change. It is recommended to consult the supplier's website or contact them directly for the most up-to-date information and to request a Certificate of Analysis.

Experimental Protocols: Trypsin Activity Assay

This section provides a detailed methodology for a typical trypsin activity assay using this compound as a chromogenic substrate. This protocol can be adapted for other proteases that exhibit specificity for lysine residues.

Materials

-

This compound (Substrate)

-

Trypsin (Enzyme)

-

Dimethyl sulfoxide (DMSO)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator or temperature-controlled plate reader (37°C)

Preparation of Reagents

-

Substrate Stock Solution (e.g., 10 mM):

-

Dissolve an appropriate amount of this compound in DMSO to achieve a final concentration of 10 mM. For example, dissolve 5.01 mg of this compound (MW: 500.55 g/mol ) in 1 mL of DMSO.

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

-

Enzyme Stock Solution:

-

Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability) at a concentration of 1 mg/mL.

-

The optimal working concentration will depend on the specific activity of the enzyme and should be determined empirically. Store the enzyme solution on ice during use and at -20°C for long-term storage as recommended by the supplier.

-

-

Assay Buffer:

-

Prepare a Tris-HCl buffer (50 mM) and adjust the pH to 8.0 at the desired assay temperature (e.g., 37°C).

-

Assay Procedure (96-well plate format)

-

Prepare the Reaction Plate:

-

Add the following to each well of a 96-well microplate:

-

Test Wells: X µL of Assay Buffer and Y µL of the enzyme working solution.

-

Substrate Blank Well: (X + Y) µL of Assay Buffer (no enzyme).

-

Enzyme Blank Well: Y µL of the enzyme working solution and X µL of Assay Buffer (no substrate added until after the stop reagent in an endpoint assay, or read without substrate for background).

-

-

The final volume in each well should be consistent (e.g., 200 µL).

-

-

Pre-incubation:

-

Pre-incubate the microplate at 37°C for 5-10 minutes to allow the solutions to reach the assay temperature.

-

-

Initiate the Reaction:

-

Add Z µL of the this compound working solution to each well (except the enzyme blank) to initiate the reaction. The final substrate concentration should be optimized, but a starting point of 0.1-1 mM is common.

-

Mix the contents of the wells gently using a plate shaker or by careful pipetting.

-

-

Absorbance Measurement:

-

Kinetic Assay (Recommended): Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.

-

Endpoint Assay: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes). Stop the reaction by adding a suitable stop reagent (e.g., 1 M acetic acid). Measure the final absorbance at 405 nm.

-

Data Analysis

-

Calculate the Rate of Reaction (Kinetic Assay):

-

Plot the absorbance at 405 nm versus time.

-

Determine the initial reaction velocity (ΔAbs/min) from the linear portion of the curve.

-

Correct for the background rate by subtracting the rate of the substrate blank.

-

-

Calculate Enzyme Activity:

-

The activity of the enzyme can be calculated using the Beer-Lambert law:

-

Activity (µmol/min/mL) = (ΔAbs/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

-

Where:

-

ε (molar extinction coefficient) of p-nitroaniline is approximately 10,660 M⁻¹cm⁻¹ at 405 nm.

-

Path length is typically determined by the volume in the microplate well and the plate specifications.

-

-

-

Visualizations

Enzymatic Cleavage of this compound

Caption: Enzymatic cleavage of this compound by a protease.

General Workflow for a Protease Assay

Caption: A typical workflow for a protease assay using a chromogenic substrate.

Methodological & Application

Application Notes and Protocols for Boc-Lys(Z)-pNA and its Precursor in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of two related but functionally distinct lysine derivatives: Boc-L-Lys(Z)-OH , a protected amino acid for solid-phase peptide synthesis (SPPS), and Boc-L-Lys(Z)-pNA , a chromogenic substrate for protease activity assays. Understanding the specific applications of each compound is critical for successful research and development.

Section 1: Boc-L-Lys(Z)-OH in Solid-Phase Peptide Synthesis

Nα-Boc-Nε-Z-L-lysine (Boc-L-Lys(Z)-OH) is a key building block in solid-phase peptide synthesis, particularly within the Boc/Bzl protection strategy. The tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amino group, which is removed at each cycle of peptide chain elongation under moderately acidic conditions. The benzyloxycarbonyl (Z or Cbz) group offers more robust, "permanent" protection for the ε-amino group of the lysine side chain and is typically removed during the final cleavage of the peptide from the resin support under strong acidic conditions or by hydrogenolysis. This orthogonal protection scheme allows for the specific and controlled assembly of peptide sequences.

Quantitative Data for Boc-SPPS of Boc-L-Lys(Z)-OH

The efficiency of incorporating Boc-L-Lys(Z)-OH into a peptide sequence can be influenced by the coupling reagents, the peptide sequence itself, and the solid support used. The following table provides typical parameters for a manual Boc-SPPS cycle.

| Parameter | Typical Value/Range | Notes |

| Resin Loading | 0.4 - 0.8 mmol/g | Dependent on the resin type (e.g., Merrifield, PAM). |

| Amino Acid Equivalents | 3 - 5 eq. | Relative to the resin loading. |

| Coupling Reagent Equivalents | 3 - 5 eq. | For reagents like HBTU, HATU, or DIC/HOBt. |

| Coupling Time | 1 - 4 hours | Can be monitored using a ninhydrin test. |

| Deprotection Reagent | 50% TFA in DCM | Trifluoroacetic acid in dichloromethane. |

| Deprotection Time | 20 - 30 minutes | A second treatment of 1-2 minutes is often performed. |

| Single Coupling Yield | >99% | Highly dependent on the sequence and coupling conditions. |

| Final Cleavage Reagent | Anhydrous HF | Hydrogen Fluoride. Requires specialized equipment. |

| Cleavage Time | 1 - 2 hours at 0°C | --- |

| Crude Peptide Purity | 70 - 90% | Sequence-dependent; purification is typically required. |

Experimental Protocols

Protocol 1: Manual Boc-SPPS Cycle for Incorporation of Boc-L-Lys(Z)-OH

This protocol outlines a single coupling cycle for adding Boc-L-Lys(Z)-OH to a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-L-Lys(Z)-OH

-

Coupling reagent (e.g., HBTU/HOBt or HATU)

-

N,N'-Diisopropylethylamine (DIEA)

-

N,N'-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

50% Trifluoroacetic acid (TFA) in DCM (v/v)

-

10% DIEA in DMF (v/v) (Neutralization solution)

-

Ninhydrin test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DMF.

-

Add the 50% TFA/DCM solution to the resin and agitate for 2 minutes.

-

Drain the TFA solution.

-

Add fresh 50% TFA/DCM solution and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).

-

-

Neutralization:

-

Add the 10% DIEA/DMF solution to the resin and agitate for 2 minutes.

-